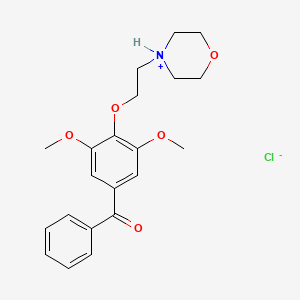
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzophenone, characterized by the presence of methoxy groups and a morpholinoethoxy substituent. This compound is often used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride typically involves multiple steps, starting from benzophenone derivatives. The general synthetic route includes:
Methoxylation: Introduction of methoxy groups at the 3 and 5 positions of the benzophenone ring.
Etherification: Attachment of the morpholinoethoxy group to the 4 position of the benzophenone ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical and biological properties.
Substitution: The methoxy and morpholinoethoxy groups can be substituted with other functional groups under appropriate conditions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the development of new benzophenone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, although detailed studies are required to confirm its efficacy and safety.
Industry: Used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, which can influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
3,5-Dimethoxy-4-(2-morpholinoethoxy)benzophenone hydrochloride can be compared with other benzophenone derivatives, such as:
3,5-Dimethoxybenzophenone: Lacks the morpholinoethoxy group, resulting in different chemical and biological properties.
4-(2-Morpholinoethoxy)benzophenone: Lacks the methoxy groups, which may affect its reactivity and interactions.
3,5-Dimethoxy-4-(2-piperidinoethoxy)benzophenone:
Properties
CAS No. |
31848-00-7 |
|---|---|
Molecular Formula |
C21H26ClNO5 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
[3,5-dimethoxy-4-(2-morpholin-4-ium-4-ylethoxy)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C21H25NO5.ClH/c1-24-18-14-17(20(23)16-6-4-3-5-7-16)15-19(25-2)21(18)27-13-10-22-8-11-26-12-9-22;/h3-7,14-15H,8-13H2,1-2H3;1H |
InChI Key |
KTWVDKZZEZQALB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC[NH+]2CCOCC2)OC)C(=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


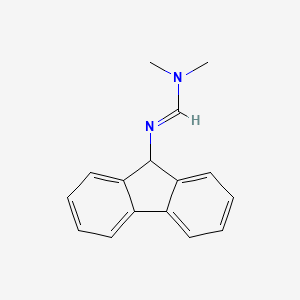
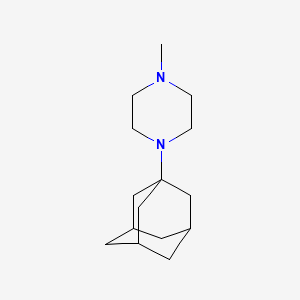

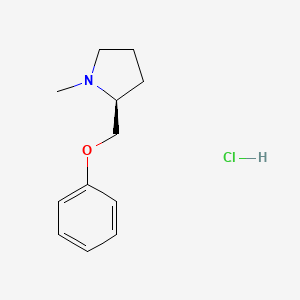
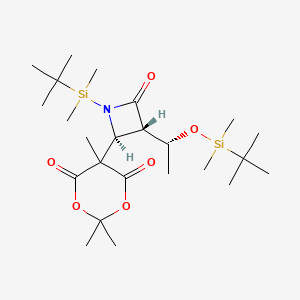
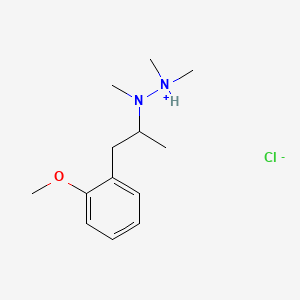
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
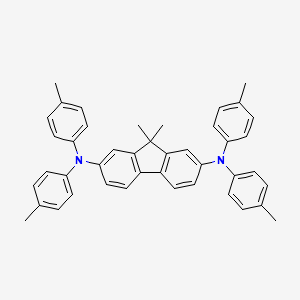
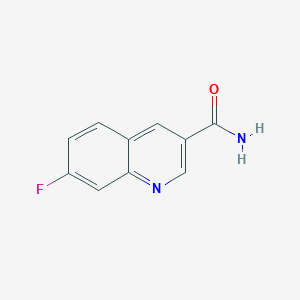
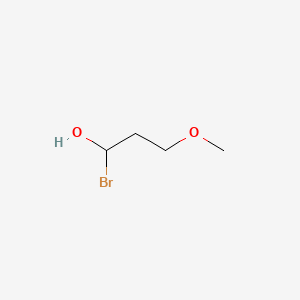
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
